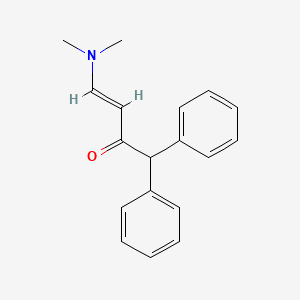
4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure and chemical composition. For “3,4-Difluorophenyl isocyanate”, a similar compound, it’s a liquid at 20°C, has a boiling point of 85°C/30 mmHg, and a flash point of 63°C .Scientific Research Applications
Antibacterial Activity
4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride and its derivatives have been studied for their antibacterial properties. One study focused on the synthesis, characterization, and evaluation of antibacterial activities of novel heterocyclic compounds containing this fragment, showing good antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Synthesis and Characterization
Research has explored the synthesis and reactions of compounds with 1,3-oxazol-2-amine structures. This includes studies on the preparation of various derivatives, their structural characterization using spectroscopic methods, and the exploration of their chemical reactions and properties (Bektaş et al., 2007), (Vyzhdak et al., 2005).
Antifungal and Plant-Growth-Regulatory Activities
A study on thiazol-2-amine derivatives containing 2,4-difluorophenyl units demonstrated both antifungal and plant-growth-regulatory activities, indicating potential agricultural applications (Liu et al., 2011).
Insecticidal Applications
Research has also been conducted on derivatives of oxazoline, such as 4-alkynyloxazolines, for their potential as insect growth regulators, showcasing the compound's versatility in pest control applications (Clark & Travis, 2001).
Quantum Chemical and Molecular Dynamics Studies
Further, quantum chemical and molecular dynamics simulations have been used to study the corrosion inhibition performances of certain derivatives on metal surfaces, indicating its relevance in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-1,3-oxazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O.ClH/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSQEOKLUWTMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC(=N2)N)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)
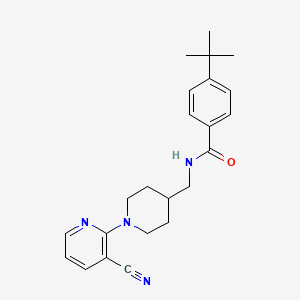
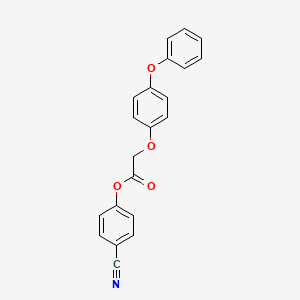


![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)
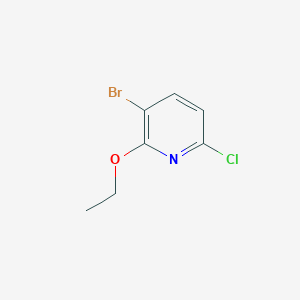
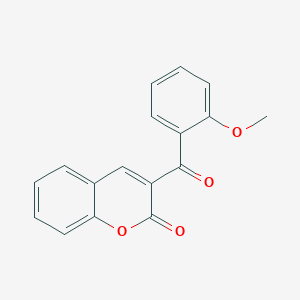
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)
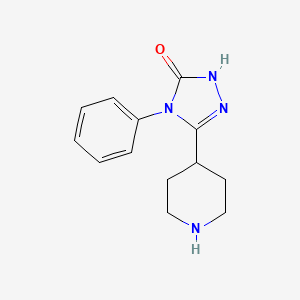
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)
